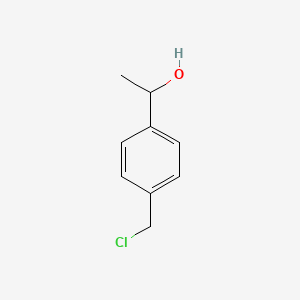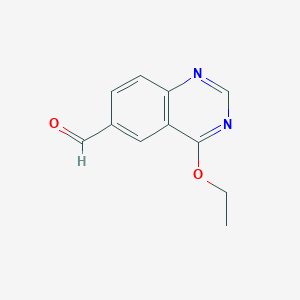![molecular formula C13H23NO2Si B8419846 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline](/img/structure/B8419846.png)
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline is an organic compound characterized by the presence of a tert-butyldimethylsilyloxy group and a methoxy group attached to a phenylamine structure
Preparation Methods
The synthesis of 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of imidazole, followed by subsequent functional group transformations . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include bases like n-butyllithium and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group can influence the compound’s reactivity and stability, affecting its interactions with other molecules. The methoxy group can also play a role in modulating the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar compounds to 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline include:
2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine: Another compound with a tert-butyldimethylsilyloxy group, used in different synthetic applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar protective groups, used as a precursor to biologically active natural products.
Properties
Molecular Formula |
C13H23NO2Si |
|---|---|
Molecular Weight |
253.41 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-methoxyaniline |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,14H2,1-6H3 |
InChI Key |
FHHDZCFRJZFWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8419806.png)
![[(2-Azido-3-methoxy-3-oxopropyl)sulfanyl]acetic acid](/img/structure/B8419811.png)






![N'-hydroxy-2-[4-(methylthio)phenyl]ethanimidamide](/img/structure/B8419854.png)
![5-Oxazol-4-yl-3H-[1,3,4]oxadiazol-2-one](/img/structure/B8419861.png)


